molecular formula C21H16ClN5O4S2 B2462877 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-84-9

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2462877
CAS No.: 892729-84-9
M. Wt: 501.96
InChI Key: HLOWFYXBBZFQIN-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 3-chlorophenylsulfonyl group and a 3,5-dimethoxyphenyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thienopyrimidine derivatives and azides.

    Introduction of the 3-chlorophenylsulfonyl group: This step involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the 3,5-dimethoxyphenyl group: This can be accomplished through nucleophilic substitution reactions using 3,5-dimethoxyaniline or related compounds.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used to explore new synthetic methodologies.

    Industrial Applications: It may be utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine include other thienotriazolopyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4S2/c1-30-14-9-13(10-15(11-14)31-2)23-19-18-17(6-7-32-18)27-20(24-19)21(25-26-27)33(28,29)16-5-3-4-12(22)8-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOWFYXBBZFQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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